[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate
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Overview
Description
[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a sulfate group, making it a versatile molecule in both chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate typically involves the selective sulfation of a precursor molecule, such as a sugar derivative. The reaction conditions often require the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is usually carried out in an anhydrous environment to prevent hydrolysis of the sulfate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of sulfating agents to the precursor under optimized temperature and pressure conditions to maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfate group can be reduced to a hydroxyl group under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate involves its interaction with specific molecular targets. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and other proteins. The hydroxyl groups can also form hydrogen bonds, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate can be compared with other sulfated sugar derivatives. Similar compounds include:
[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen phosphate: This compound has a phosphate group instead of a sulfate group, leading to different chemical properties and reactivity.
[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen nitrate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
172229-18-4 |
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Molecular Formula |
C6H12O9S |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H12O9S/c7-1-2-3(8)4(9)5(6(10)14-2)15-16(11,12)13/h2-10H,1H2,(H,11,12,13)/t2-,3+,4+,5-,6-/m1/s1 |
InChI Key |
MOGKHCGKIJXABF-FPRJBGLDSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)OS(=O)(=O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OS(=O)(=O)O)O)O)O |
Origin of Product |
United States |
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